molecular formula C26H32N2O2 B440802 3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 406914-52-1

3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440802
CAS No.: 406914-52-1
M. Wt: 404.5g/mol
InChI Key: CYMYDBBBHPKIOM-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the pentoxyphenyl group is introduced to the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzodiazepines with biological targets, such as GABA receptors. It can also serve as a lead compound for the development of new drugs with improved pharmacological profiles.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is likely similar to other benzodiazepines. It is believed to exert its effects by binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in the compound’s anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

What sets 3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique structural features, such as the pentoxyphenyl group and the dimethyl substitution. These modifications may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.

Properties

CAS No.

406914-52-1

Molecular Formula

C26H32N2O2

Molecular Weight

404.5g/mol

IUPAC Name

9,9-dimethyl-6-(4-pentoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H32N2O2/c1-4-5-8-15-30-19-13-11-18(12-14-19)25-24-22(16-26(2,3)17-23(24)29)27-20-9-6-7-10-21(20)28-25/h6-7,9-14,25,27-28H,4-5,8,15-17H2,1-3H3

InChI Key

CYMYDBBBHPKIOM-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

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